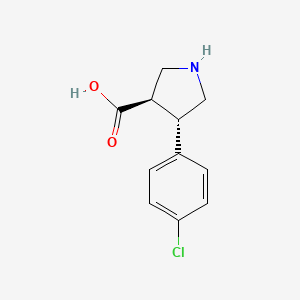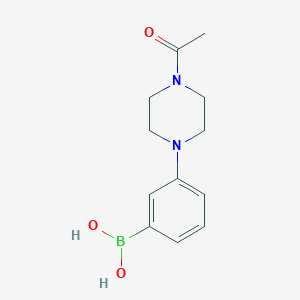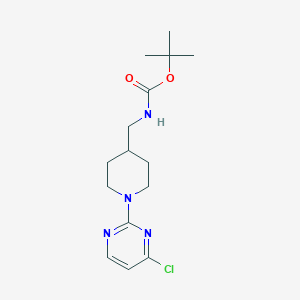
(2S)-2-(4-methylphenyl)piperidine
Descripción general
Descripción
(2S)-2-(4-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine alkaloids. This compound is commonly known as Methylphenidate, which is a widely used drug for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a psychostimulant that enhances alertness and cognitive function.
Mecanismo De Acción
The mechanism of action of (2S)-2-(4-methylphenyl)piperidine involves the inhibition of dopamine reuptake in the brain. Methylphenidate binds to the dopamine transporter, which prevents the reuptake of dopamine into the presynaptic neuron. As a result, the concentration of dopamine in the synaptic cleft increases, which enhances cognitive function and reduces hyperactivity and impulsivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(4-methylphenyl)piperidine are primarily related to its dopamine reuptake inhibition. Methylphenidate enhances cognitive function, such as attention, memory, and learning, by increasing the concentration of dopamine in the prefrontal cortex. Methylphenidate also reduces hyperactivity and impulsivity by increasing the concentration of dopamine in the striatum. However, long-term use of methylphenidate may lead to tolerance, dependence, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(4-methylphenyl)piperidine has several advantages and limitations for lab experiments. Methylphenidate is a widely used drug that has been extensively studied for its therapeutic potential. Methylphenidate is also readily available and relatively inexpensive. However, the use of methylphenidate in lab experiments requires careful consideration of ethical and safety issues, such as the potential for abuse and addiction.
Direcciones Futuras
There are several future directions for the research on (2S)-2-(4-methylphenyl)piperidine. One direction is to develop new drugs that have similar or improved therapeutic potential as methylphenidate but with fewer side effects and better safety profiles. Another direction is to study the long-term effects of methylphenidate on cognitive function and brain development, particularly in children and adolescents. Finally, the use of methylphenidate in combination with other drugs or therapies for the treatment of neurological disorders should be further explored.
Aplicaciones Científicas De Investigación
(2S)-2-(4-methylphenyl)piperidine has been extensively studied for its therapeutic potential in the treatment of (2S)-2-(4-methylphenyl)piperidine and narcolepsy. Methylphenidate is a dopamine reuptake inhibitor that increases the concentration of dopamine in the brain, which enhances cognitive function and reduces hyperactivity and impulsivity. Methylphenidate has also been studied for its potential in the treatment of other neurological disorders, such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
(2S)-2-(4-methylphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPQNRTPBUGIW-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-methylphenyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3224272.png)
